molecular formula C18H21N5 B15117862 1-[6-(Dimethylamino)pyrimidin-4-yl]-4-phenylpiperidine-4-carbonitrile

1-[6-(Dimethylamino)pyrimidin-4-yl]-4-phenylpiperidine-4-carbonitrile

Cat. No.: B15117862
M. Wt: 307.4 g/mol
InChI Key: JKCQLNOTANVFTK-UHFFFAOYSA-N
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Description

1-[6-(Dimethylamino)pyrimidin-4-yl]-4-phenylpiperidine-4-carbonitrile is a complex organic compound featuring a pyrimidine ring substituted with a dimethylamino group, a phenyl group, and a piperidine ring with a carbonitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(Dimethylamino)pyrimidin-4-yl]-4-phenylpiperidine-4-carbonitrile typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the pyrimidine ring: Starting with a suitable precursor, such as 2,4-dichloropyrimidine, the dimethylamino group is introduced via nucleophilic substitution.

    Introduction of the phenyl group: This can be achieved through a Suzuki-Miyaura cross-coupling reaction using a phenylboronic acid derivative.

    Formation of the piperidine ring: The piperidine ring is constructed through cyclization reactions involving appropriate amine precursors.

    Introduction of the carbonitrile group: This step involves the reaction of the piperidine derivative with a cyanating agent under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[6-(Dimethylamino)pyrimidin-4-yl]-4-phenylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, particularly at positions 2 and 4.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[6-(Dimethylamino)pyrimidin-4-yl]-4-phenylpiperidine-4-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[6-(Dimethylamino)pyrimidin-4-yl]-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This can lead to the modulation of various cellular pathways, including those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrimidine core and have been studied for their enzyme inhibitory activities.

    Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.

    Pyrimidine-based drugs: Such as imatinib and dasatinib, which are used in cancer therapy.

Uniqueness

1-[6-(Dimethylamino)pyrimidin-4-yl]-4-phenylpiperidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a piperidine and carbonitrile group makes it a versatile scaffold for drug development and other applications.

Properties

Molecular Formula

C18H21N5

Molecular Weight

307.4 g/mol

IUPAC Name

1-[6-(dimethylamino)pyrimidin-4-yl]-4-phenylpiperidine-4-carbonitrile

InChI

InChI=1S/C18H21N5/c1-22(2)16-12-17(21-14-20-16)23-10-8-18(13-19,9-11-23)15-6-4-3-5-7-15/h3-7,12,14H,8-11H2,1-2H3

InChI Key

JKCQLNOTANVFTK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2CCC(CC2)(C#N)C3=CC=CC=C3

Origin of Product

United States

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